N1-Cyclopropanecarbonyl vs. N1-Pivaloyl: Metabolic Stability Advantage of the Cyclopropane Motif
CAS 1010883-95-0 incorporates a cyclopropanecarbonyl group at the indoline N1 position, in contrast to the pivaloyl (2,2-dimethylpropanoyl) group present in the otherwise identical phenylmethanesulfonamide comparator CAS 1040660-86-3. The cyclopropane ring is an established structural motif for enhancing metabolic stability to cytochrome P450-mediated oxidation relative to tert-butyl and related alkyl groups, due to the ring strain and σ-character of the C–C bonds that resist hydroxylation [1]. In systematic analyses of FDA-approved drugs, cyclopropane-containing compounds exhibit a 2- to 5-fold increase in in vitro microsomal half-life compared to matched tert-butyl analogs [1]. This translates to a predicted longer half-life and reduced clearance for the cyclopropanecarbonyl-bearing compound CAS 1010883-95-0 relative to CAS 1040660-86-3, although direct head-to-head PK data for this specific pair are not yet published.
| Evidence Dimension | Predicted metabolic stability (microsomal half-life) |
|---|---|
| Target Compound Data | CAS 1010883-95-0: Cyclopropanecarbonyl group predicts enhanced resistance to CYP450-mediated oxidation |
| Comparator Or Baseline | CAS 1040660-86-3: N1-pivaloyl (2,2-dimethylpropanoyl) analog; tert-butyl groups are susceptible to CYP3A4-mediated hydroxylation |
| Quantified Difference | Literature-based class effect: 2- to 5-fold longer microsomal t1/2 for cyclopropane vs. tert-butyl analogs; no direct pair-specific data available |
| Conditions | Class-level inference derived from FDA-approved drug analyses and microsomal stability studies of cyclopropane-containing vs. tert-butyl-containing matched pairs |
Why This Matters
For in vivo pharmacology studies, the cyclopropanecarbonyl analog is likely to provide superior exposure and longer duration of action compared to the pivaloyl analog, reducing the risk of false negatives due to rapid metabolic clearance.
- [1] Scott KA, Njardarson JT. Analysis of US FDA-Approved Drugs Containing Cyclopropane Rings. J Med Chem. 2023;66(23):15525-15542. DOI: 10.1021/acs.jmedchem.3c01687. View Source
